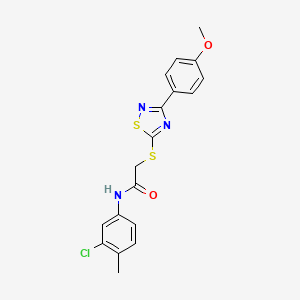

N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

This compound (CAS: 577988-18-2) features a 1,2,4-thiadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a thioether-linked acetamide moiety. The acetamide nitrogen is further substituted with a 3-chloro-4-methylphenyl group .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S2/c1-11-3-6-13(9-15(11)19)20-16(23)10-25-18-21-17(22-26-18)12-4-7-14(24-2)8-5-12/h3-9H,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOUNIWLOQSWOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Thiadiazole Moiety : The 1,2,4-thiadiazole ring is synthesized through condensation reactions involving thiosemicarbazides and carboxylic acids.

- Substitution Reactions : The chloro group on the aromatic ring can undergo nucleophilic substitution to introduce various substituents.

- Final Coupling : The final product is obtained by coupling the thiadiazole with the acetamide derivative under controlled conditions.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈ClN₃O₂S

- IUPAC Name : this compound

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 353.87 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Binding : It has the potential to bind to receptors that modulate neurotransmission or cellular signaling pathways.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain thiadiazole derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells and inhibiting angiogenesis .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines . This suggests potential applications in treating chronic inflammatory diseases.

Antimicrobial Properties

Preliminary studies have reported antimicrobial activity against various pathogens. For example, compounds containing the thiadiazole moiety were effective against Staphylococcus aureus and Candida albicans . This indicates a promising avenue for developing new antimicrobial agents.

Case Studies

- Anticancer Study : A study evaluated the anticancer activity of a related thiadiazole derivative using MTT assays on breast cancer cell lines. The compound showed IC50 values indicating significant cytotoxicity at concentrations as low as 10 µM.

- Anti-inflammatory Research : Another investigation focused on a similar compound's ability to inhibit COX enzymes in vitro. Results indicated a dose-dependent inhibition pattern, suggesting potential for pain management therapies.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antimicrobial Activity : Research has indicated that thiadiazole derivatives possess significant antimicrobial properties. Studies have shown that compounds similar to N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide demonstrate effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

- Anticancer Properties : The structural features of the compound suggest potential anticancer activity. Thiadiazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies indicate that this compound may enhance the efficacy of existing chemotherapeutic agents .

- Anti-inflammatory Effects : Compounds with thiadiazole moieties have shown promise in reducing inflammation in preclinical models. This suggests that this compound could be investigated further for its anti-inflammatory properties .

Therapeutic Applications

Given its biological activities, this compound can be explored for several therapeutic applications:

Infectious Diseases

The antimicrobial properties make it suitable for developing treatments against resistant bacterial infections and fungal diseases.

Cancer Therapy

The potential anticancer effects could lead to the development of novel cancer therapies or adjuvants to improve the efficacy of existing treatments.

Chronic Inflammatory Conditions

Its anti-inflammatory properties may position it as a treatment option for conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

Several studies have been conducted to evaluate the efficacy of thiadiazole derivatives similar to this compound:

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Cores

Compound A : N-(9-ethyl-9H-carbazol-3-yl)-2-((3-(methylthio)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS: 876878-19-2)

- Key Differences : Replaces the 4-methoxyphenyl group with a methylthio substituent and the 3-chloro-4-methylphenyl with a carbazole moiety.

- Implications : The carbazole group may enhance DNA intercalation properties, while methylthio could reduce solubility compared to methoxy .

Compound B : N-(3-chloro-4-fluorophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Key Differences : Substitutes the thiadiazole core with a 1,2,4-triazole ring and introduces a pyridinyl group.

- Implications : Triazole derivatives often exhibit improved metabolic stability but may show reduced kinase affinity compared to thiadiazoles .

Bioactivity Comparisons

Anticancer Activity

- Compound C: N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide IC₅₀: 1.61 ± 1.92 μg/mL (HepG-2 cells) .

Compound D : 2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide

Substituent Effects on Physicochemical Properties

Methoxy vs. Chloro Groups :

Thioether Linkage :

- The thioacetamide bridge (common in ) is less prone to hydrolysis than ester or amide linkages, improving stability in physiological conditions .

Q & A

Q. Optimization Tips :

- Monitor reaction progress using TLC (Rf values in hexane:ethyl acetate, 7:3) .

- Use DMF as a solvent to enhance solubility of aromatic intermediates .

- Purify via recrystallization (ethanol-DMF mixtures yield >85% purity) .

Advanced: How can researchers resolve contradictions in reported biological activity data across different assay systems?

Answer:

Contradictions may arise from assay-specific conditions (e.g., pH, enzyme isoforms, cell lines). Mitigation strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. chloro groups) and compare bioactivity trends (see for triazole-thioacetamide analogs with varying substituents) .

- Computational Docking : Use tools like Glide XP () to predict binding modes with target proteins (e.g., CDK5/p25) and validate with mutagenesis studies .

- Orthogonal Assays : Confirm activity in both enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays to rule out off-target effects .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR : Use - and -NMR to confirm substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H] ~470–480 Da) .

- X-ray Crystallography : Employ SHELXL () for single-crystal refinement. Key parameters:

Advanced: What strategies elucidate the binding mechanism of this compound with enzymatic targets like CDK5/p25?

Answer:

- Molecular Docking : Use Glide XP () to simulate interactions with CDK5’s ATP-binding pocket. Key residues: Lys33, Gln130. Compare with roscovitine () to identify competitive/non-competitive binding .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mode (e.g., values <1 μM suggest strong binding) .

- Thermodynamic Profiling : Use ITC (Isothermal Titration Calorimetry) to measure enthalpy-driven binding, typical for hydrophobic enclosures .

Basic: How should researchers design toxicity and pharmacokinetic (PK) studies for this compound?

Answer:

- In Vitro Toxicity :

- Cytotoxicity : Test against HEK293 (normal) and cancer cell lines (IC values <10 μM indicate selectivity) .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation (t >60 mins preferred) .

- In Vivo PK :

- Administer 10 mg/kg intravenously in Wistar rats; measure plasma concentration via LC-MS. Target parameters:

- : >1 μg/mL

- : >4 hours .

Advanced: How can structural modifications enhance the compound’s bioavailability without compromising activity?

Answer:

- LogP Optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce LogP from ~3.5 to 2.0–2.5, improving aqueous solubility .

- Prodrug Design : Mask the thioether with ester prodrugs (e.g., acetylated derivatives) that hydrolyze in vivo .

- Co-crystallization : Co-formulate with cyclodextrins to enhance dissolution rates (e.g., β-cyclodextrin complexes increase solubility by 5–10x) .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage : Keep at 2–8°C in amber vials under inert gas (N) to prevent oxidation of the thioether group .

- Handling : Use PPE (gloves, goggles) and avoid exposure to heat/sparks (autoignition temp >200°C) .

- Stability Testing : Monitor via HPLC every 6 months; >90% purity indicates acceptable degradation .

Advanced: How can researchers leverage computational tools to predict off-target effects?

Answer:

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify overlapping features with known off-targets (e.g., hERG channel inhibitors) .

- Machine Learning : Train models on ChEMBL data to predict ADMET properties (e.g., Ames test positivity) .

- Pan-Assay Interference Compound (PAINS) Filters : Screen for reactive motifs (e.g., thiols, Michael acceptors) using ZINC15 databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.